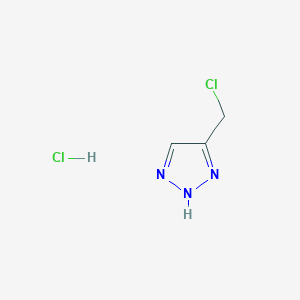

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

Description

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound characterized by a 1,2,3-triazole core substituted with a chloromethyl group (-CH2Cl) and stabilized as a hydrochloride salt. Its molecular formula is C3H4ClN3·HCl, with a molecular weight of 144.59 g/mol (calculated for the free base: C3H4ClN3) . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by treatment with thionyl chloride (SOCl2) to yield the hydrochloride salt, achieving an 84% yield . Key spectral data include ¹H NMR (CDCl3) δ: 4.74 (s, 2H, CH2Cl), 4.58 (s, 2H), 4.07 (s, 3H), 3.39 (s, 3H) . The chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(chloromethyl)-2H-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3.ClH/c4-1-3-2-5-7-6-3;/h2H,1H2,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCKJMICTQSOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-21-9 | |

| Record name | 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride typically involves the reaction of 1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation: The compound can be oxidized to form triazole N-oxides under specific conditions.

Reduction: Reduction reactions can convert the triazole ring into dihydrotriazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperature conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted triazole derivatives.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications to modify target molecules and achieve desired effects.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The chloromethyl group distinguishes this compound from other 1,2,3-triazole derivatives. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, unlike aryl- or alkyl-substituted triazoles (e.g., 2j or fluoropropyl analogs) .

- Solubility : Hydrochloride salts (e.g., compound 46 and the target) exhibit enhanced water solubility compared to neutral triazoles like 2j .

- Thermal Stability : Dihydrochloride salts (e.g., compound 46) show exceptionally high melting points (>300°C), whereas neutral triazoles (e.g., 2j) melt at lower temperatures (125–169°C) .

Biological Activity

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C4H5ClN4·HCl

- Molecular Weight : 164.06 g/mol

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

The compound's mechanism of action against these microorganisms involves interference with cellular processes, leading to cell death.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported the following IC50 values for different cancer types:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | |

| MCF-7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 8.5 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of triazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated superior activity against S. aureus compared to standard antibiotics like penicillin and fluconazole.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation focused on the cytotoxic effects of the compound on HeLa cells. The study utilized MTT assays to determine cell viability post-treatment with various concentrations of the compound over 24 hours. Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in cervical cancer treatment.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride?

- Methodological Answer : The compound is typically synthesized via two key steps:

- Step 1 : Formation of the triazole core using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective 1,4-substitution .

- Step 2 : Introduction of the chloromethyl group via post-cycloaddition modifications. For example, hydroxymethylation with paraformaldehyde under acidic conditions, followed by chlorination with thionyl chloride (SOCl₂) or HCl .

Critical Parameters : Reaction temperature (reflux conditions for cycloaddition), solvent choice (ethanol or aqueous/organic mixtures), and catalyst purity (Cu(I) salts like CuBr) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm the triazole ring and chloromethyl group positions (e.g., NMR peaks at δ 4.5–5.0 ppm for -CH₂Cl) .

- IR Spectroscopy : Stretching vibrations for C-Cl (~650 cm⁻¹) and triazole C-N bonds (~1500 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry .

Q. How does the chloromethyl group influence the reactivity of 1H-1,2,3-triazole derivatives?

- Methodological Answer : The chloromethyl (-CH₂Cl) group acts as a reactive handle for nucleophilic substitution (e.g., with amines or thiols) or elimination reactions. For example:

- Nucleophilic Substitution : React with NaN₃ to introduce azide groups for further CuAAC .

- Cross-Coupling : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .

Advanced Research Questions

Q. How can regioselectivity in CuAAC be optimized for synthesizing 4-substituted triazole derivatives?

- Methodological Answer :

- Catalyst Choice : Cu(I) sources (e.g., CuBr, CuI) ensure 1,4-regioselectivity, while Ru catalysts favor 1,5-products .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity .

- Additives : Ascorbate reduces Cu(II) to Cu(I), maintaining catalytic activity and suppressing side reactions .

Example : In peptide-triazole conjugates, CuAAC in DMF with CuI/ascorbate achieves >95% 1,4-selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?

- Methodological Answer :

- Structural Validation : Confirm compound purity via HPLC and mass spectrometry to rule out impurities affecting bioassays .

- Enzyme Assay Optimization : Use standardized protocols (e.g., fixed substrate concentrations, pH buffers) for IDO (indoleamine 2,3-dioxygenase) inhibition studies .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent effects (e.g., -Cl vs. -CH₃) with binding affinity .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer :

- Coordination Chemistry : The triazole N-atoms coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. For example, nanostructured Ni(OH)₂-ZnO mixed crystals enhance catalytic efficiency in triazole-based polymerizations .

- Catalytic Testing : Evaluate recyclability and turnover frequency (TOF) in model reactions like azide-alkyne cycloaddition or CO₂ reduction .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.